molecular formula C7H13NO3 B2508995 Ethyl (isopropylamino)(oxo)acetate CAS No. 160418-11-1

Ethyl (isopropylamino)(oxo)acetate

Cat. No.: B2508995
CAS No.: 160418-11-1
M. Wt: 159.185
InChI Key: KNPIXOAOJUGPBM-UHFFFAOYSA-N
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Description

Ethyl (isopropylamino)(oxo)acetate is an ethyl ester derivative featuring an oxoacetate backbone substituted with an isopropylamino group. Ethyl oxoacetate (synonymous with ethyl glyoxalate, CAS 924-44-7) is a key intermediate in synthesizing such compounds, as it contains a reactive aldehyde group that facilitates condensation or amidation reactions .

For instance, ethyl glyoxalate is used in synthesizing biodegradable polymers like poly(ethyl glyoxalate) and in Friedel-Crafts alkylation reactions .

Properties

IUPAC Name

ethyl 2-oxo-2-(propan-2-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-11-7(10)6(9)8-5(2)3/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPIXOAOJUGPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl (isopropylamino)(oxo)acetate can be synthesized through several methods. One common synthetic route involves the reaction of isopropylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Ethyl (isopropylamino)(oxo)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.

Scientific Research Applications

Ethyl (isopropylamino)(oxo)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (isopropylamino)(oxo)acetate involves its interaction with specific molecular targets, such as G-protein-coupled receptor kinase 2 (GRK2). By inhibiting GRK2, this compound can modulate various signaling pathways that are crucial for cellular functions. The inhibition of GRK2 can lead to reduced phosphorylation of G-protein-coupled receptors, thereby affecting downstream signaling events and potentially providing therapeutic benefits in conditions like heart failure .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of ethyl (isopropylamino)(oxo)acetate, emphasizing substituent effects on physical properties and applications:

Compound Name Substituents/Modifications pKa (Predicted) Density (g/cm³) Key Applications/Reactivity Reference
This compound Isopropylamino group at oxoacetate Not reported Not reported Pharmaceutical intermediates
Ethyl (3-fluoro-4-methylphenyl)aminoacetate Fluorinated aryl group Not reported Not reported Bioactive molecule synthesis
Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate Thiadiazole ring with chlorophenoxy 5.58 ± 0.50 1.475 ± 0.06 Antimicrobals, enzyme inhibitors
Ethyl (4-ethoxyphenyl)aminoacetate Ethoxy-substituted aryl group Not reported Not reported Agrochemical precursors
Ethyl 2-chloro-3-pyridylglyoxylate Chloropyridyl group Not reported Not reported Ligands for catalysis, drug discovery
Ethyl oxamate (O-ethyl oxamate) Amino group directly attached to oxalate Not reported Not reported Enzyme inhibition (e.g., urease)

Physicochemical Properties

  • Acidity : The thiadiazole derivative () exhibits a pKa of ~5.58, suggesting moderate acidity influenced by the electron-withdrawing thiadiazole ring.
  • Density : Thiadiazole-containing analogs have higher densities (~1.475 g/cm³) due to the incorporation of sulfur and aromatic systems .

Biological Activity

Ethyl (isopropylamino)(oxo)acetate is an organic compound characterized by its unique molecular structure, which includes an ethyl ester group, an isopropylamino group, and an oxoacetate moiety. This combination of functional groups contributes to its diverse chemical properties and potential biological activities. This article explores the biological activity of this compound, drawing on various research findings and case studies.

  • Molecular Formula : C₉H₁₅N₁O₃
  • Molecular Weight : 185.22 g/mol
  • Appearance : Colorless to pale yellow liquid with a sweet odor

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the amine group allows for hydrogen bonding and potential interactions with biological macromolecules, while the ester and oxo groups may facilitate nucleophilic attacks and other chemical reactions that can influence biological processes.

Hepatoprotective Effects

Research has shown that compounds similar to this compound can provide hepatoprotective benefits. For example, studies on extracts containing similar functional groups have reported reductions in liver enzyme levels in animal models subjected to hepatotoxic agents . This suggests a potential for this compound to protect liver cells from oxidative damage.

Case Studies

  • Anticancer Potential : A study screening various compounds for anticancer activity identified several derivatives with significant effects on cancer cell lines. Although specific data on this compound was not highlighted, the class of compounds it belongs to has shown promise in inhibiting tumor growth in vitro .
  • In Vivo Studies : In vivo assessments using similar compounds revealed improvements in metabolic parameters in diabetic models, indicating a potential therapeutic application for metabolic disorders . The modulation of enzymatic and non-enzymatic antioxidants suggests that this compound could enhance cellular defenses against oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Ethyl AcetateC₄H₈O₂Common solvent; used in food flavoring
Ethyl 2-chloroacetateC₄H₅ClO₂Intermediate in organic synthesis
IsopropylamineC₃H₉NAmine group; involved in hydrogen bonding

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